(6-Methyl-4-oxo-1,4-dihydropyridazin-3-yl)methanesulfonyl chloride
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Overview
Description
(6-Methyl-4-oxo-1,4-dihydropyridazin-3-yl)methanesulfonyl chloride is a chemical compound with a complex structure that includes a pyridazinone ring substituted with a methanesulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-4-oxo-1,4-dihydropyridazin-3-yl)methanesulfonyl chloride typically involves the reaction of 6-methyl-4-oxo-1,4-dihydropyridazine with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(6-Methyl-4-oxo-1,4-dihydropyridazin-3-yl)methanesulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The pyridazinone ring can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .
Scientific Research Applications
(6-Methyl-4-oxo-1,4-dihydropyridazin-3-yl)methanesulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cardiovascular and inflammatory diseases.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings with specific functional properties.
Biological Studies: Researchers use this compound to study enzyme inhibition and protein interactions, providing insights into biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of (6-Methyl-4-oxo-1,4-dihydropyridazin-3-yl)methanesulfonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biological pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-1,4-dihydropyridine-3-carboxylates: These compounds share a similar pyridazinone core but differ in their substituents, leading to variations in their chemical and biological properties.
1,4-Dihydropyridine Derivatives: These compounds are widely studied for their medicinal properties, particularly as calcium channel blockers.
Uniqueness
(6-Methyl-4-oxo-1,4-dihydropyridazin-3-yl)methanesulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of the methanesulfonyl chloride group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
(6-methyl-4-oxo-1H-pyridazin-3-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O3S/c1-4-2-6(10)5(9-8-4)3-13(7,11)12/h2H,3H2,1H3,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAQBIVSRSVLAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=NN1)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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